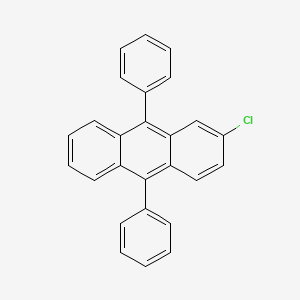

2-Chloro-9,10-diphenylanthracene

Descripción general

Descripción

2-Chloro-9,10-diphenylanthracene is a chlorinated derivative of 9,10-diphenylanthracene. It is a fluorescent dye commonly used in glow sticks to produce a blue-green glow . This compound is part of the anthracene family, which is known for its significant role in organic electronics and photophysical applications .

Métodos De Preparación

The synthesis of 2-Chloro-9,10-diphenylanthracene typically involves the chlorination of 9,10-diphenylanthracene. One common method includes the reaction of 9,10-diphenylanthracene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2-Chloro-9,10-diphenylanthracene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the chlorine with a methoxy group.

Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.

Photophysical Reactions: It can participate in photophysical processes such as fluorescence and phosphorescence, which are crucial for its applications in light-emitting devices.

Aplicaciones Científicas De Investigación

Photonic Applications

Fluorescent Dyes in Chemiluminescence

Cl-DPA is extensively used as a fluorescent dye in chemiluminescent applications, notably in glow sticks. The compound emits a blue-green glow when subjected to specific chemical reactions, making it ideal for use in various light-emitting devices. Its ability to absorb and emit light efficiently enhances the brightness and duration of the glow effect .

Triplet–Triplet Annihilation (TTA) Systems

Recent studies have explored the use of Cl-DPA in triplet–triplet annihilation systems. These systems leverage the compound's high fluorescence quantum yield to facilitate energy transfer processes that can enhance light emission. Cl-DPA's properties allow it to act as an effective annihilator in TTA-UC systems, which are essential for improving the efficiency of light-emitting devices .

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

The incorporation of Cl-DPA into organic electronic devices, particularly OLEDs, has been investigated due to its favorable electronic properties. As a molecular organic semiconductor, Cl-DPA contributes to the efficiency and performance of OLEDs by improving charge transport and light emission characteristics. Its structural modifications compared to DPA allow for tailored electronic properties that enhance device performance .

Electrophotography

Cl-DPA is also utilized as a material in electrophotographic processes. Its photoconductive properties make it suitable for applications in laser printers and photocopiers, where it aids in the transfer of images onto paper through electrostatic means .

Chemical Synthesis and Research

Synthetic Pathways

The synthesis of Cl-DPA involves various chemical reactions that can be optimized for industrial applications. For instance, recent patents outline methods for producing high-purity Cl-DPA through cross-coupling reactions involving 9,10-dihalogenoanthracenes and metal or half-metal phenyl compounds. These methods not only enhance yield but also reduce waste, making them viable for large-scale production .

Research on Substituent Effects

Cl-DPA serves as a model compound in studies investigating the effects of substituents on the photophysical properties of anthracenes. Research indicates that substitutions at the 9 and 10 positions can significantly alter fluorescence yields and absorption characteristics, providing insights into the design of new materials with tailored optical properties .

Mecanismo De Acción

The mechanism of action of 2-Chloro-9,10-diphenylanthracene in its applications is primarily based on its photophysical properties. When exposed to light, it absorbs photons and reaches an excited state. It can then release energy in the form of fluorescence or transfer energy to other molecules in upconversion processes. The molecular targets and pathways involved include the interaction with triplet states of other molecules in upconversion systems and the emission of photons in OLEDs .

Comparación Con Compuestos Similares

2-Chloro-9,10-diphenylanthracene is compared with other similar compounds such as:

9,10-Diphenylanthracene: This parent compound is also used in OLEDs and chemiluminescence but lacks the chlorine atom, which can affect its reactivity and photophysical properties.

9,10-Dimethylanthracene: Another derivative used in similar applications but with methyl groups instead of phenyl groups, affecting its fluorescence quantum yield.

2-Chloro-9,10-bis(phenylethynyl)anthracene: A derivative with additional phenylethynyl groups, used for different photophysical properties.

These comparisons highlight the unique properties of this compound, particularly its specific fluorescence characteristics and reactivity due to the chlorine substitution.

Actividad Biológica

2-Chloro-9,10-diphenylanthracene (2-Cl-DPA) is a chlorinated derivative of 9,10-diphenylanthracene, notable for its diverse biological activities and applications in photodynamic therapy (PDT) and oxidative stress research. This article provides an overview of its biological activity, including mechanisms of action, interactions with cellular components, and relevant case studies.

- Molecular Formula : C26H17Cl

- Molecular Weight : 364.87 g/mol

- Structure : Composed of an anthracene backbone with two phenyl groups and a chlorine atom at the 2-position, influencing its reactivity and photophysical properties.

2-Cl-DPA primarily acts as a photosensitizer in photodynamic therapy. Upon excitation by light, it generates reactive oxygen species (ROS), particularly singlet oxygen (), which can induce oxidative damage to cellular components such as lipids, proteins, and nucleic acids. This property makes it a valuable tool in cancer treatment and oxidative stress studies.

Biological Activity Overview

The biological activity of 2-Cl-DPA can be categorized into several key areas:

- Photodynamic Therapy : Utilized as a photosensitizer to target cancer cells. It generates singlet oxygen upon light activation, leading to cell death.

- Oxidative Stress Studies : Acts as a probe for measuring intracellular singlet oxygen production. Its ability to react specifically with singlet oxygen allows researchers to study oxidative damage mechanisms.

- Fluorescent Properties : Exhibits strong fluorescence, making it useful in various imaging applications.

Case Study 1: Photodynamic Therapy in Cancer Treatment

A study examined the efficacy of 2-Cl-DPA in PDT for treating cancerous cells. The results indicated that cells treated with 2-Cl-DPA and exposed to light exhibited significant cell death compared to untreated controls. The mechanism was attributed to the generation of singlet oxygen, which caused apoptosis in cancer cells.

Case Study 2: Measuring Oxidative Stress

In another study, researchers used 2-Cl-DPA to measure intracellular singlet oxygen levels in response to oxidative stress. The compound's fluorescence intensity correlated with singlet oxygen production, demonstrating its utility as a probe in oxidative stress research.

Interaction Studies

Interaction studies have focused on the reactivity of 2-Cl-DPA with various biological molecules:

- Endoperoxide Formation : Upon reaction with singlet oxygen, 2-Cl-DPA forms endoperoxides, which are significant in understanding oxidative processes within cells.

- Cellular Components : It interacts with lipids and proteins, leading to modifications that affect cellular signaling pathways.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 9,10-Diphenylanthracene | Anthracene backbone without chlorine | Strong fluorescence; no halogen reactivity |

| 1-Chloro-9,10-diphenylanthracene | Chlorine at the 1-position | Different reactivity profile due to chlorine position |

| This compound | Chlorine at the 2-position | Significant fluorescent properties; effective in PDT |

| 9,10-Dichloroanthracene | Two chlorine substituents | Increased reactivity; more complex halogen interactions |

Propiedades

IUPAC Name |

2-chloro-9,10-diphenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17Cl/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMFIWDPKYXMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348214 | |

| Record name | 2-Chloro-9,10-diphenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43217-28-3 | |

| Record name | 2-Chloro-9,10-diphenylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43217-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-9,10-diphenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-9,10-DIPHENYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA5BB2U3W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.